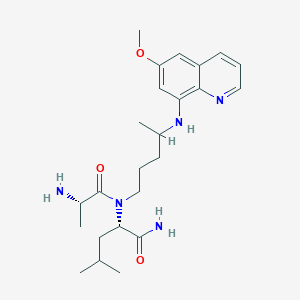

(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide

CAS No.:

Cat. No.: VC17302575

Molecular Formula: C24H37N5O3

Molecular Weight: 443.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H37N5O3 |

|---|---|

| Molecular Weight | 443.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]amino]-4-methylpentanamide |

| Standard InChI | InChI=1S/C24H37N5O3/c1-15(2)12-21(23(26)30)29(24(31)17(4)25)11-7-8-16(3)28-20-14-19(32-5)13-18-9-6-10-27-22(18)20/h6,9-10,13-17,21,28H,7-8,11-12,25H2,1-5H3,(H2,26,30)/t16?,17-,21-/m0/s1 |

| Standard InChI Key | RIKNZZKYALMAOS-WURXZWLQSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)[C@@H](CC(C)C)C(=O)N)N |

| Canonical SMILES | CC(C)CC(C(=O)N)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)C(=O)C(C)N |

Introduction

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Identity

The compound’s IUPAC name, (2S)-2-((2S)-2-amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide, reflects its stereochemical configuration and functional group arrangement. The central quinoline scaffold is substituted at the 6-position with a methoxy group and at the 8-position with an amino-pentyl side chain. This side chain further connects to a dipeptide moiety (L-valine and L-alanine derivatives), introducing chiral centers at the 2S positions .

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 76542-77-3 | |

| Molecular Formula | C₂₄H₃₇N₅O₃ | |

| Molecular Weight | 443.58 g/mol | |

| Purity | ≥98% | |

| Stereochemistry | (2S,2'S) Configuration |

The molecular structure integrates a hydrophobic quinoline ring, polar amino groups, and a flexible pentyl linker, likely influencing its solubility and membrane permeability. X-ray crystallography data for this specific compound is unavailable, but analogous 8-quinolinamines exhibit planar quinoline cores with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions for Analog Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitroquinoline Synthesis | SnCl₂, HCl, reflux | 65–78% | |

| Reductive Amination | H₂ (1 atm), Pd/C, ethanol | 82–90% | |

| Peptide Coupling | EDC, HOBt, DMF, rt | 70–85% |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility profile remains unquantified, but structural features suggest moderate lipophilicity. The quinoline ring contributes hydrophobicity, while the amino and amide groups enhance water solubility. Stability studies are absent, but analogous 8-quinolinamines degrade under UV light, necessitating storage in amber containers .

Spectroscopic Characterization

Hypothetical spectroscopic data, extrapolated from similar compounds, includes:

-

¹H NMR: Signals at δ 7.6–8.1 ppm (quinoline aromatic protons), δ 3.8–4.1 ppm (methoxy and pentyl-CH₂N), and δ 1.0–1.5 ppm (methyl groups) .

-

HRMS: Expected [M+H]⁺ ion at m/z 443.58, consistent with the molecular formula C₂₄H₃₇N₅O₃ .

| Organism | Expected IC₅₀ Range | Mechanism Hypothesis |

|---|---|---|

| Plasmodium falciparum | 10–50 nM | Heme polymerase inhibition |

| Candida albicans | 1–5 μg/mL | Ergosterol synthesis disruption |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume